N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is a synthetic small molecule characterized by a multi-component pharmacophore. Its structure integrates a quinazolin-4-one core, a 4-phenylpiperazine moiety, and a sulfanyl acetamide group linked to a 5-methylisoxazole ring. The quinazolinone scaffold is known for its role in modulating kinase and protease activity, while the phenylpiperazine group enhances solubility and binding affinity to neurotransmitter receptors . The sulfanyl acetamide linker likely contributes to metabolic stability and target engagement .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[4-oxo-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O4S/c1-19-17-23(30-37-19)29-24(34)18-38-27-28-22-10-6-5-9-21(22)26(36)33(27)12-11-25(35)32-15-13-31(14-16-32)20-7-3-2-4-8-20/h2-10,17H,11-16,18H2,1H3,(H,29,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSDEBWIKKRJKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising an oxazole ring, a quinazoline core, and an acetamide group. Its molecular formula is with a molecular weight of 432.5 g/mol. The compound's structural complexity suggests potential interactions with various biological targets.
Biological Activities
Research indicates that compounds similar to N-(5-methyl-1,2-oxazol-3-yl)-2-{...} exhibit a wide range of biological activities:
1. Anticancer Activity
Studies have shown that derivatives of oxazole and quinazoline can inhibit the growth of various cancer cell lines. For instance, related compounds have demonstrated cytotoxic effects against human cervical (HeLa), colon adenocarcinoma (Caco-2), and other tumor cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
2. Antimicrobial Properties
Compounds containing oxazole or quinazoline moieties have exhibited antimicrobial activities against both bacteria and fungi. The minimum inhibitory concentration (MIC) has been evaluated in several studies, revealing promising results against pathogenic strains .
3. Anti-inflammatory Effects
Some derivatives have been identified as potential inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This suggests that the compound may possess anti-inflammatory properties that could be beneficial in treating conditions like arthritis .
The biological activity of N-(5-methyl-1,2-oxazol-3-yl)-2-{...} is likely mediated through several mechanisms:
1. Enzyme Inhibition
Many compounds in this class act as inhibitors of key enzymes involved in disease pathways. For example, they may inhibit COX enzymes or other targets such as histone deacetylases (HDACs), which are implicated in cancer progression .
2. Interaction with Receptors
The compound may interact with specific receptors or proteins, modulating their activity. This can lead to downstream effects on cellular signaling pathways that regulate growth and apoptosis.
Case Studies and Research Findings
Several studies have provided insights into the biological activities of similar compounds:
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
*Calculated based on molecular formula.
Key Observations:
Core Heterocycles: The target compound’s quinazolinone core differentiates it from analogues with thiadiazole (e.g., ) or triazinone (e.g., ) backbones. Quinazolinones are associated with broader kinase inhibition profiles compared to thiadiazoles, which often target bacterial enzymes .
Piperazine Modifications : The 4-phenylpiperazine group in the target compound contrasts with cyclopropylcarbonyl piperazine in . Phenylpiperazine derivatives are linked to serotonin receptor modulation, while acylated piperazines (e.g., cyclopropylcarbonyl) may enhance blood-brain barrier penetration .
Sulfanyl Acetamide Linkers: All compounds share this group, but its connectivity varies.
Bioactivity and Target Profiles
Table 2: Inferred Bioactivity Based on Structural Clustering ()
Mechanistic Insights:
- The target compound’s quinazolinone-4-one core is structurally analogous to kinase inhibitors like erlotinib, which targets EGFR . The 4-phenylpiperazine moiety may further enhance interactions with ATP-binding pockets.
- Sulfanyl acetamide groups in analogues like demonstrate moderate cytotoxicity in cancer cell lines (e.g., NCI-H460), suggesting the target compound may share similar antiproliferative effects .
- Compared to 1,3,4-thiadiazole derivatives (e.g., ), the target compound’s quinazolinone scaffold likely reduces off-target bacterial activity but increases kinase selectivity .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent connectivity and stereochemistry, particularly for the sulfanyl and oxo groups .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves absolute configuration and crystal packing, critical for structure-activity relationship (SAR) studies .
How is the biological activity of this compound initially screened in pharmacological research?
Q. Basic
- In vitro assays : Tested against enzyme targets (e.g., kinases, proteases) using fluorescence-based or colorimetric assays .
- Cell-based studies : Cytotoxicity evaluated in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
How can researchers resolve contradictions in biological activity data across different studies?
Q. Advanced
- Comparative structural analysis : Identify discrepancies in substituent effects (e.g., 4-phenylpiperazine vs. triazole derivatives) using computational tools like molecular docking .
- Dose-response reevaluation : Adjust concentrations to account for solubility differences in varied assay media .
- Batch purity validation : Replicate studies with HPLC-purified batches to exclude impurities as confounding factors .
What methodologies are recommended for designing structure-activity relationship (SAR) studies for derivatives?
Q. Advanced
- Substituent variation : Systematically modify the oxazolyl, phenylpiperazine, or sulfanyl groups to assess impact on binding affinity .
- Bioisosteric replacement : Replace the quinazolinone core with triazoloquinazolines or pyrimidine analogs to evaluate scaffold flexibility .
- Quantitative SAR (QSAR) : Use cheminformatics tools (e.g., CoMFA) to correlate electronic/steric parameters with activity .
What experimental strategies optimize reaction yields in multi-step syntheses?
Q. Advanced
- Design of Experiments (DoE) : Apply factorial designs to optimize temperature, solvent ratios, and catalyst loading .
- Flow chemistry : Continuous-flow reactors enhance reproducibility in oxidation or coupling steps, reducing side products .
- Microwave-assisted synthesis : Accelerate slow steps (e.g., cyclization) while maintaining high yields .
How should researchers assess the compound’s stability under varying experimental conditions?
Q. Advanced
- Stress testing : Expose to UV light, humidity, and pH extremes (1–13) to identify degradation pathways .
- Kinetic stability assays : Monitor half-life in buffer solutions (e.g., PBS) via HPLC at 37°C .
- Solid-state stability : Use differential scanning calorimetry (DSC) to detect polymorphic transitions .
What approaches are effective for identifying molecular targets of this compound?
Q. Advanced
- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified enzymes/receptors .
- CRISPR-Cas9 screening : Genome-wide knockout libraries identify genes essential for compound efficacy .
How can discrepancies in characterization data (e.g., NMR shifts) be addressed?
Q. Advanced
- Dynamic NMR studies : Resolve conformational equilibria causing signal splitting .
- Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to assign ambiguous peaks .
- Cross-validation : Compare data with structurally similar compounds (e.g., triazole derivatives) to identify outliers .
What is the role of substituents like the 5-methyloxazolyl and 4-phenylpiperazine groups in modulating bioactivity?
Q. Advanced
- Oxazolyl group : Enhances metabolic stability by reducing CYP450-mediated oxidation .
- 4-Phenylpiperazine : Improves solubility via protonation at physiological pH and increases affinity for aminergic receptors .
- Sulfanyl linkage : Facilitates disulfide bond formation with cysteine residues in target proteins, enhancing reversible binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
